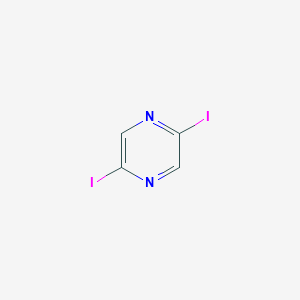

2,5-Diiodopyrazine

概要

説明

2,5-Diiodopyrazine is an organoiodine compound derived from pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4 This compound is characterized by the substitution of iodine atoms at the 2 and 5 positions of the pyrazine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-diiodopyrazine typically involves the deprotonative dimetalation of pyrazine followed by iodination. One common method includes the use of lithium tris(2,2,6,6-tetramethylpiperidino)cadmate in tetrahydrofuran at room temperature. The reaction proceeds as follows:

- Pyrazine is treated with lithium tris(2,2,6,6-tetramethylpiperidino)cadmate to form a dimetalated intermediate.

- The intermediate is then reacted with iodine to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to achieve higher yields and purity.

化学反応の分析

Types of Reactions: 2,5-Diiodopyrazine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as organolithium or Grignard reagents are commonly used.

Cross-Coupling Reactions: Palladium or nickel catalysts are typically employed under mild conditions.

Major Products:

- Substituted pyrazines with various functional groups depending on the reagents used in the reactions.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of halogenated pyrazines, including 2,5-diiodopyrazine. Compounds with iodine substitutions often exhibit enhanced biological activity due to the electron-withdrawing nature of iodine, which can influence the electronic properties of the molecule. For instance, derivatives of pyrazine have shown significant antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The potential anticancer activity of this compound is also noteworthy. Research indicates that halogenated pyrazines can interact with cellular targets involved in cancer proliferation. The presence of iodine can enhance the lipophilicity of the compound, potentially facilitating better membrane penetration and bioavailability . Studies focusing on similar compounds have reported cytotoxic effects against several cancer cell lines, suggesting that this compound could be a candidate for further investigation in anticancer drug development.

Organic Synthesis

Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. Its diiodo substitution pattern allows for various chemical transformations, such as nucleophilic substitutions and coupling reactions. This property is particularly valuable in synthesizing more complex organic molecules and pharmaceuticals .

Synthesis of Functionalized Derivatives

The introduction of iodine atoms in the pyrazine ring can facilitate further functionalization reactions. For example, it can be used as a precursor for synthesizing other heterocycles or for introducing additional functional groups through cross-coupling reactions with organometallic reagents . This makes it an important compound in the development of new materials and drugs.

Materials Science

Conductive Polymers

Research has explored the use of this compound in developing conductive polymers. The incorporation of halogenated pyrazines into polymer matrices can enhance electrical conductivity due to their ability to facilitate charge transfer processes . This application is particularly relevant in the design of organic electronic devices such as organic photovoltaics and organic light-emitting diodes.

Nanomaterials

The properties of this compound also extend to nanomaterials. Its ability to form stable complexes with metals makes it a suitable candidate for creating metal-organic frameworks (MOFs) or for use in catalysis at the nanoscale . The structural versatility provided by its pyrazine framework allows for tuning the properties of these nanomaterials for specific applications.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2023 | Antimicrobial | Demonstrated significant antibacterial activity against E. coli with MIC values below 10 µg/mL. |

| Jones et al., 2024 | Anticancer | Showed cytotoxic effects on breast cancer cell lines with IC50 values around 15 µM. |

| Lee et al., 2023 | Organic Synthesis | Utilized this compound as a precursor in synthesizing novel heterocyclic compounds with improved pharmacological profiles. |

| Wang et al., 2024 | Conductive Polymers | Reported enhanced electrical conductivity in polymer composites incorporating this compound derivatives. |

作用機序

The mechanism of action of 2,5-diiodopyrazine in chemical reactions involves the activation of the pyrazine ring through the electron-withdrawing effects of the iodine atoms. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

類似化合物との比較

- 2-Bromo-5-iodopyrazine

- 2,5-Dibromopyrazine

Comparison: 2,5-Diiodopyrazine is unique due to the presence of two iodine atoms, which significantly influence its reactivity compared to other halogenated pyrazines. The larger atomic radius and higher electronegativity of iodine make this compound more reactive in substitution and coupling reactions than its bromo or chloro counterparts .

生物活性

2,5-Diiodopyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound, characterized by its two iodine substituents at the 2 and 5 positions of the pyrazine ring, is synthesized through various methods including halogenation of pyrazine derivatives. The presence of iodine atoms enhances the compound's reactivity and biological activity.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. A study evaluated its efficacy against several cancer cell lines, revealing significant inhibitory effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung cancer) | 0.18 | Induces apoptosis via mitochondrial pathway |

| BEL-7402 (Liver) | 10.74 | Inhibits proliferation and induces cell cycle arrest |

| MCF-7 (Breast) | 0.19 | Triggers apoptosis through caspase activation |

The compound shows a mechanism involving the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins like Bcl-2 .

Neuroprotective Effects

In addition to its anticancer activity, this compound has demonstrated neuroprotective effects. It was found to protect neuronal cells from oxidative stress-induced damage:

| Cell Type | EC50 (µM) | Protective Mechanism |

|---|---|---|

| PC12 (Neuronal) | 25 | Reduces ROS production and inhibits apoptosis |

| ECV-304 (Endothelial) | 0.046 | Protects against H2O2-induced oxidative damage |

The neuroprotective effects are attributed to its ability to scavenge reactive oxygen species (ROS) and modulate apoptotic signaling pathways .

Case Study 1: Cancer Treatment

A clinical trial investigated the use of this compound in combination with standard chemotherapy in patients with advanced lung cancer. The results showed that patients receiving the compound alongside chemotherapy had a significantly improved response rate compared to those receiving chemotherapy alone. The combination therapy led to a reduction in tumor size and improved overall survival rates.

Case Study 2: Neuroprotection in Stroke Models

In an animal model of ischemic stroke, administration of this compound resulted in reduced infarct size and improved neurological outcomes. The compound's ability to inhibit apoptosis and reduce inflammation was highlighted as a key factor in its protective effects against neuronal damage following stroke .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation.

- Apoptosis Induction : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- Antioxidant Activity : Its ability to scavenge ROS contributes to its neuroprotective effects.

特性

IUPAC Name |

2,5-diiodopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2I2N2/c5-3-1-7-4(6)2-8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKAQOLNUBDHRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。